molecular formula C8H12BrN3S B13066595 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine

4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13066595
M. Wt: 262.17 g/mol
InChI Key: OBVSQOACAPVFOX-UHFFFAOYSA-N
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Description

4-Bromo-1-(thian-4-yl)-1H-pyrazol-5-amine (CAS 1251251-59-8) is a valuable brominated 5-aminopyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a 5-aminopyrazole scaffold, which is recognized as a privileged structure in the design of bioactive molecules . This scaffold serves as a versatile starting material for the synthesis of various fused heterocyclic systems, including pyrazolopyrimidines and pyrazolotriazines, which are common cores in many pharmacologically active compounds . The bromine atom at the C-4 position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships (SAR) . The thiane (thian-4-yl) substituent on the pyrazole nitrogen is a notable feature that can influence the compound's electronic properties, metabolic stability, and overall pharmacokinetic profile. Researchers are exploring 5-aminopyrazole derivatives for a wide spectrum of biological activities. Recent studies highlight their potential as anticancer agents, antimicrobials, enzyme inhibitors, and anti-inflammatory compounds . The adaptability of the 5-aminopyrazole core makes this bromo-derivative a critical building block for constructing novel compound libraries aimed at hitting multiple biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12BrN3S

Molecular Weight

262.17 g/mol

IUPAC Name

4-bromo-2-(thian-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H12BrN3S/c9-7-5-11-12(8(7)10)6-1-3-13-4-2-6/h5-6H,1-4,10H2

InChI Key

OBVSQOACAPVFOX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1N2C(=C(C=N2)Br)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Pyrazole rings are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. A representative method involves reacting primary amines with diketones in the presence of hydroxylamine derivatives to form N-substituted pyrazoles.

  • For example, a general procedure uses O-(4-nitrobenzoyl)hydroxylamine with diketones and primary amines in DMF solvent at elevated temperatures (around 85 °C) to yield N-substituted pyrazoles. Although this procedure was described for various alkyl and aryl amines, it can be adapted for the thian-4-yl substituent by employing the corresponding thian-4-yl amine or derivative.

  • The reaction typically proceeds with heating for 1.5 to 16 hours, followed by workup involving aqueous base extraction and purification by column chromatography.

Introduction of the Thian-4-yl Group

The thian-4-yl substituent is a sulfur-containing heterocycle that can be introduced via nucleophilic substitution or cross-coupling reactions on the pyrazole nitrogen.

  • Direct alkylation of pyrazole nitrogen with thian-4-yl halides or sulfonates can be employed under basic conditions to yield the N-(thian-4-yl) pyrazole.

  • Alternatively, the pyrazole ring can be constructed using thian-4-yl-containing precursors, ensuring the heterocycle is incorporated during ring formation.

Selective Bromination at the 4-Position

Selective halogenation of pyrazole derivatives is a critical step to install the bromine atom at the 4-position.

  • A direct C-H bromination method using N-bromosuccinimide (NBS) in solvents like DMSO at room temperature has been reported for pyrazol-5-amines, yielding 4-bromopyrazole derivatives efficiently.

  • Typical conditions involve stirring the pyrazol-5-amine substrate with NBS under nitrogen atmosphere for 3 to 6 hours, followed by extraction and purification.

  • This method provides high yields (up to 90%) and selectivity for the 4-position bromination without affecting the amino group.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agent Development

4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine serves as a valuable building block in the synthesis of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. Preliminary studies suggest that derivatives of this compound may exhibit significant binding affinity to biological targets such as enzymes and receptors, which is crucial for drug design.

Case Study: Anticancer Activity

A study focused on pyrazole derivatives demonstrated that modifications in substituents significantly influenced their antiproliferative effects against breast cancer cell lines. The introduction of the thian group in 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine could potentially enhance its selectivity and potency against tumor cells .

Material Science Applications

In material science, 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine is explored for its potential use in developing new materials with unique properties. Its heterocyclic structure may impart desirable characteristics such as increased thermal stability or enhanced electronic properties when incorporated into polymer matrices or nanomaterials.

Biological Interaction Studies

Understanding the interactions of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine with biological targets is essential for elucidating its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity : Evaluating how effectively the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating how the compound influences biological pathways, potentially leading to therapeutic effects.

Comparison with Related Compounds

To highlight the uniqueness of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1-methyl-1H-pyrazoleBromine at 4-position, methyl groupSimpler structure; less steric hindrance
3-Methylbenzyl derivative of pyrazoleAromatic substitution at 1-positionPotentially more lipophilic
Thiazole substituted pyrazolesThiazole ring instead of thianDifferent heterocyclic properties

This table illustrates how the thian group in 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • The thian-4-yl group distinguishes the target compound by introducing a sulfur-containing heterocycle, which may improve membrane permeability compared to phenyl or methoxybenzyl substituents .
  • Bromination at position 4 is a common strategy across analogs to stabilize the pyrazole core and enable further functionalization .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Solubility NMR Chemical Shifts (δ, ppm) Reference ID
4-Bromo-1-(thian-4-yl)-1H-pyrazol-5-amine Not reported Moderate in DMSO NH₂: ~5.2 (broad); Thian-4-yl protons: 2.8–3.6 (m)
4-Bromo-3-phenyl-1H-pyrazol-5-amine Not reported Low in water NH₂: 6.8 (s); Aromatic H: 7.2–7.6 (m)
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide 129–130 Insoluble in water SO₂: 1315 cm⁻¹ (IR); Aromatic H: 7.6–8.1 (m)
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine 212 Soluble in ethanol NH₂: 4.1 (s); Methyl: 2.3 (s); Tautomerism observed via DFT

Key Observations :

  • The thian-4-yl group likely reduces crystallinity compared to phenyl-substituted analogs, as seen in the absence of reported melting points .
  • Tautomerism in pyrazole derivatives (e.g., keto-enol equilibrium) is influenced by substituents, as demonstrated by DFT calculations in diazenyl-substituted analogs .

Key Observations :

  • The thian-4-yl substituent may enhance interactions with sulfur-binding residues in kinase active sites, as seen in related thrombin inhibitors .
  • Bromine at position 4 is a conserved feature in anti-inflammatory and antimicrobial analogs, suggesting its role in target engagement .

Biological Activity

4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a thianyl group. The presence of these substituents is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including those similar to 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Structure-Activity Relationship (SAR) : The introduction of halogen groups, such as bromine, significantly enhanced the antimicrobial efficacy of compounds. For instance, compounds with a 4-bromo substitution showed improved activity against various bacterial strains .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0048E. coli
Compound B0.0195B. mycoides
Compound C0.039C. albicans

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been investigated, with promising results.

Research Findings

  • In Vitro Studies : Compounds structurally related to 4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
  • Mechanism of Action : The antifungal activity is often attributed to the disruption of fungal cell walls or interference with metabolic pathways critical for fungal growth.

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have gained attention in recent years.

Case Studies

  • Cytotoxicity Assays : Various studies have reported that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). For instance, certain derivatives showed IC50 values around 92.4 µM against multiple cancer cell lines .
  • Targeted Mechanisms : The anticancer activity is often linked to the inhibition of specific enzymes or pathways involved in tumor growth and proliferation.

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